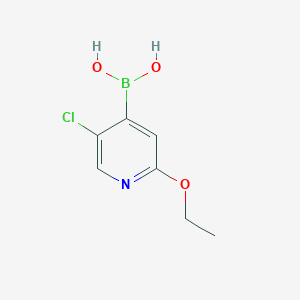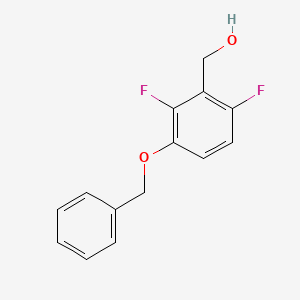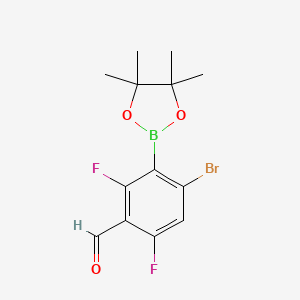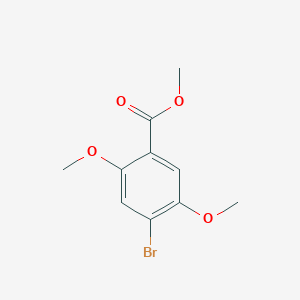
3-Formylthiophene-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylthiophene-4-boronic acid pinacol ester is a type of organoboron compound that is often used as a building block in organic synthesis . It is a relatively stable compound that is readily prepared and generally environmentally benign .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is one of the most widely applied transition metal catalyzed carbon–carbon bond forming reactions that use organoboron reagents . Protodeboronation of pinacol boronic esters is another reaction that this compound can undergo .Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
3-Formylthiophene-4-boronic acid pinacol ester plays a pivotal role in the synthesis of hyperbranched polythiophenes, where its unique reactivity facilitates the creation of polymers with a nearly 100% degree of branching. This is achieved through catalyst-transfer Suzuki–Miyaura coupling reactions, showcasing the compound's utility in constructing complex molecular architectures with precision (Segawa, Higashihara, & Ueda, 2013). Additionally, it serves as a critical intermediary in methodologies for the efficient synthesis of boronic acid esters, offering green and straightforward approaches to these versatile compounds (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Analytical Chemistry
In analytical chemistry, this compound-related compounds present unique challenges due to their propensity for hydrolysis, complicating purity assessments. Innovative strategies employing non-aqueous, aprotic diluents and highly basic mobile phases have been developed to stabilize these compounds for chromatographic analysis, underscoring the need for specialized methods to analyze such reactive esters (Zhong et al., 2012).
Material Science and Catalysis
In material science, the compound finds applications in the development of water-soluble boronic acid (co)polymers. Through reversible addition−fragmentation chain transfer (RAFT) polymerization, boronic ester monomers have been polymerized into well-defined structures, demonstrating the versatility of this compound derivatives in creating functional materials with potential applications ranging from drug delivery to sensor technologies (Cambre, Roy, Gondi, & Sumerlin, 2007).
Drug Discovery and Medicinal Chemistry
In the realm of medicinal chemistry, compounds derived from this compound facilitate the synthesis of key intermediates, such as 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are crucial in drug discovery efforts. These methodologies leverage palladium-mediated α-arylation and Suzuki coupling reactions, highlighting the compound's role in streamlining the synthesis of complex molecules for pharmaceutical research (Havel et al., 2018).
Safety and Hazards
While specific safety and hazard information for 3-Formylthiophene-4-boronic acid pinacol ester is not available in the search results, it is generally recommended to handle such compounds with appropriate safety measures. This includes avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 3-Formylthiophene-4-boronic acid pinacol ester are organic compounds in organic synthesis . These compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathways involve a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . To access the B-building blocks, various borylation approaches have been developed over the years .
Pharmacokinetics
It’s worth noting that the compound’s stability plays a significant role in its bioavailability . Pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role .
Result of Action
The result of the compound’s action is the formation of new C–C bonds at stereogenic centers . This leads to the creation of a broad range of functional groups . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture . Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Análisis Bioquímico
Biochemical Properties
3-Formylthiophene-4-boronic acid pinacol ester interacts with various enzymes, proteins, and other biomolecules. It is a part of the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Metabolic Pathways
The boron moiety in the compound can be converted into a broad range of functional groups .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWNUPJOABTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

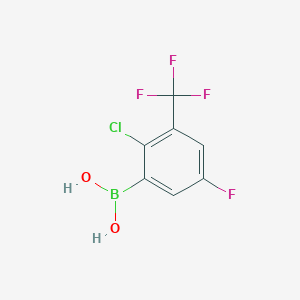
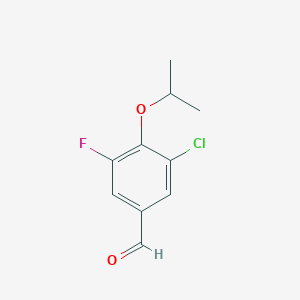
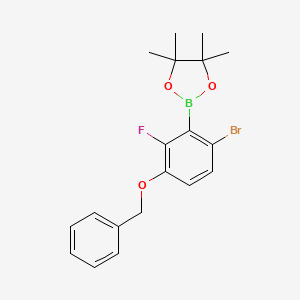
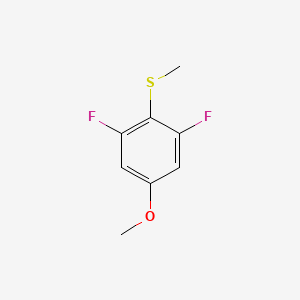



![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)
